1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline
Overview
Description
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline, also known as MIAMI, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIAMI belongs to the class of indoline derivatives and is synthesized through specific methods.
Mechanism of Action
The mechanism of action of 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline is not fully understood, but studies have suggested that it acts by inhibiting specific signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. By inhibiting these pathways, this compound has the potential to prevent the progression of inflammatory diseases and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, which reduces inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which inhibits their growth and proliferation. This compound has also been shown to increase the levels of antioxidant enzymes, which protects cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline is that it is a novel compound that has not been extensively studied. This makes it a potential target for further research and development. Additionally, this compound has been shown to have multiple potential applications, which makes it a versatile compound. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design specific experiments to study its effects.
Future Directions
There are several future directions for research on 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline. One direction is to study its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as an anti-cancer agent for various types of cancer. Additionally, further research could be done to understand its mechanism of action and to design specific experiments to study its effects. Overall, this compound has the potential to be a valuable compound for various applications in the future.
Scientific Research Applications
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the expression of inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for treating inflammatory diseases. Studies have also shown that this compound has the ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been found to have neuroprotective effects, which makes it a potential therapeutic agent for treating neurodegenerative diseases.
properties
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-22-16-8-6-14(7-9-16)18-12-17(23-20-18)13-21-11-10-15-4-2-3-5-19(15)21/h2-9,12H,10-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATBHJJVMASTNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CN3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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